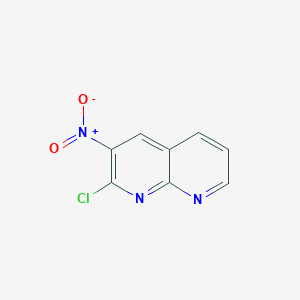

2-Chloro-3-nitro-1,8-naphthyridine

Vue d'ensemble

Description

2-Chloro-3-nitro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that 1,8-naphthyridines, a class of compounds to which 2-chloro-3-nitro-1,8-naphthyridine belongs, have diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

The interaction of 1,8-naphthyridines with their targets often results in significant changes, leading to their diverse biological activities .

Biochemical Pathways

1,8-naphthyridines are known to impact a variety of biological pathways due to their diverse biological activities .

Result of Action

Compounds containing a 1,8-naphthyridine core, such as gemifloxacin, have been found to be effective in treating bacterial infections .

Activité Biologique

2-Chloro-3-nitro-1,8-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a naphthyridine core substituted with a chlorine atom at the 2-position and a nitro group at the 3-position. Its chemical formula is C_10H_6ClN_3O_2. The presence of these functional groups contributes to its unique reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial activity against selected bacteria:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Bacillus cereus | High |

| Klebsiella pneumoniae | Low |

| Salmonella paratyphi A | Moderate |

Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The following table presents findings on the cytotoxicity of different derivatives:

| Derivative | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Derivative A | HeLa | 15.03 |

| Derivative B | A549 | 10.47 |

| Derivative C | CEM-SS | 12.00 |

These results indicate that modifications to the naphthyridine structure can enhance antiproliferative activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial Mechanism : The compound may inhibit bacterial enzymes critical for cell wall synthesis or disrupt membrane integrity, leading to cell death.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through DNA intercalation and modulation of key apoptotic pathways, including the upregulation of p21 and downregulation of anti-apoptotic proteins like XIAP .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study evaluated the compound's activity against multi-drug resistant strains of Staphylococcus aureus, showing that it outperformed standard antibiotics in specific assays.

- Cytotoxicity in Cancer Models : In vivo studies demonstrated that a derivative significantly reduced tumor size in xenograft models of human lung cancer, suggesting potential for therapeutic application.

Applications De Recherche Scientifique

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of 2-chloro-3-nitro-1,8-naphthyridine derivatives. For instance, a series of naphthyridine derivatives were evaluated for their antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant activity comparable to standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Significant |

| Other Derivatives | Various Pathogens | Variable |

Anticancer Activity

Research has demonstrated that this compound derivatives possess cytotoxic effects against cancer cell lines, particularly breast cancer (MCF7). In vitro studies revealed that certain derivatives exhibited IC50 values lower than that of established chemotherapeutics like staurosporine, indicating their potential as anticancer agents .

Table 2: Cytotoxic Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Compound A | 6.53 | Staurosporine | 4.51 |

| Compound B | 1.47 | Staurosporine | 4.51 |

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been extensively studied using methods such as the Vilsmeier-Haack reaction and other cyclization techniques. These synthetic pathways enable the introduction of diverse functional groups that enhance biological activity .

Table 3: Synthesis Methods for Naphthyridine Derivatives

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Vilsmeier-Haack | DMF with phosphorus oxychloride | High |

| Cyclization Reactions | Various conditions | Variable |

Organic Electronics

The unique electronic properties of naphthyridine compounds make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron acceptors enhances the performance of these devices .

Table 4: Electronic Properties of Naphthyridine Compounds

| Property | Value |

|---|---|

| Electron Affinity | High |

| Conductivity | Moderate |

Case Study: Antimicrobial Efficacy

A study conducted by Laxminarayana et al. evaluated various naphthyridine derivatives against multiple bacterial strains, revealing that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics .

Case Study: Anticancer Research

In a recent investigation by Al-Romaizan et al., a series of new naphthyridine derivatives were synthesized and screened for their anticancer properties against the MCF7 cell line, demonstrating promising results that warrant further exploration in clinical settings .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes nucleophilic substitution due to activation by the adjacent nitro group. Common reagents and outcomes include:

The nitro group enhances the electrophilicity of the C2 position, facilitating displacement by soft nucleophiles like amines and alkoxides.

Nitro Group Reduction

The nitro group at position 3 is reducible to an amine under catalytic hydrogenation or chemical reduction:

The resulting amine serves as a precursor for further functionalization, such as acylation or diazotization .

Cyclocondensation Reactions

The nitro and chlorine substituents participate in cyclocondensation to form fused heterocycles:

Example 1: Formation of β-Lactams

Reaction with ketenes or Schiff bases yields spiro β-lactam derivatives:

text2-Chloro-3-nitro-1,8-naphthyridine + Schiff base → Spiro β-lactam (IC₅₀ = 17.68 µg/mL for antimicrobial activity)

Propriétés

IUPAC Name |

2-chloro-3-nitro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)4-5-2-1-3-10-8(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRXRJOJYKQKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407803 | |

| Record name | 2-chloro-3-nitro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-18-0 | |

| Record name | 2-Chloro-3-nitro-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61323-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3-nitro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.